3,6-Dibutoxyphthalonitrile
Overview
Description
3,6-Dibutoxyphthalonitrile is a chemical compound that serves as a key intermediate in the synthesis of various phthalocyanines and related compounds. It is characterized by the presence of two butoxy groups attached to a phthalonitrile moiety. This structure is pivotal in the field of organic chemistry due to its potential applications in creating complex molecules with specific properties, such as selective fluorescent chemosensors and unsymmetrical porphyrazines.
Synthesis Analysis
The synthesis of derivatives of 3,6-dibutoxyphthalonitrile has been reported in the literature. For instance, a compound with similar structural features, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was synthesized and characterized using various techniques including elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . Another study reported the synthesis of phenyl-4,4-di(3,6-dibutoxyphthalonitrile) through a Suzuki cross-coupling reaction, which was then characterized by several spectroscopic methods . Additionally, 3,6-Dibromophthalonitrile, a closely related compound, was synthesized from 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as a bromination reagent .
Molecular Structure Analysis
The molecular structure of compounds related to 3,6-dibutoxyphthalonitrile has been analyzed using various computational and experimental methods. The geometry of the synthesized compounds was determined through X-ray crystallography and compared with computational models using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which influences its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of compounds similar to 3,6-dibutoxyphthalonitrile has been explored in different chemical reactions. For example, the compound synthesized in study underwent a click reaction with sugar azide to form a triazole ring, demonstrating its potential for novel synthetic pathways. In another case, the synthesized phenyl-4,4-di(3,6-dibutoxyphthalonitrile) displayed a 'turn-off' fluorescence response to Fe 3+ ions due to complex formation, indicating its use as a selective fluorescent chemosensor .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 3,6-dibutoxyphthalonitrile have been investigated through various analytical techniques. Thermal stability was assessed using thermogravimetric analysis (TGA), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels were determined by cyclic voltammetry (CV) . These properties are essential for predicting the behavior of these compounds in different environments and for their potential applications in materials science.
Scientific Research Applications
Fluorescent Chemosensor Development
Phenyl-4,4-di(3,6-dibutoxyphthalonitrile) has been synthesized and investigated for its potential as a fluorescent chemosensor, particularly for detecting Fe 3+ ions. It exhibits a significant 'turn-off' response to Fe 3+, indicating its potential in selective metal ion sensing (Al-Raqa et al., 2020).
Synthesis of Unsymmetric Phthalocyanines
3,6-Dibutoxyphthalonitrile has been used in the synthesis of unsymmetric phthalocyanines. These compounds have been studied for their optical and electrochemical properties, showing potential for applications in materials science (Kimura et al., 2009).
Future Directions
properties
IUPAC Name |
3,6-dibutoxybenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-9-19-15-7-8-16(20-10-6-4-2)14(12-18)13(15)11-17/h7-8H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAMAFEWDBSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)OCCCC)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410373 | |
Record name | 3,6-Dibutoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibutoxyphthalonitrile | |
CAS RN |
75942-37-9 | |
Record name | 3,6-Dibutoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibutoxy-1,2-benzenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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